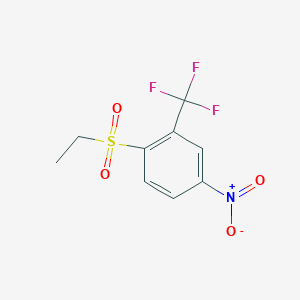

1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-ethylsulfonyl-4-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO4S/c1-2-18(16,17)8-4-3-6(13(14)15)5-7(8)9(10,11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIJSHXMSSLUTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

The synthesis typically starts from 4-nitro-2-(trifluoromethyl)benzene derivatives, which can be prepared or procured as intermediates:

- 4-nitro-2-(trifluoromethyl)benzene or its halogenated analogs (e.g., 1-fluoro-4-nitro-2-(trifluoromethyl)benzene) serve as key substrates for further functionalization.

Introduction of Ethanessulfonyl Group

The ethanesulfonyl group is commonly introduced via sulfonylation reactions using ethanesulfonyl chloride or ethanesulfonic acid derivatives under controlled conditions:

Method A: Nucleophilic Aromatic Substitution (SNAr)

- The aromatic ring bearing a good leaving group (e.g., fluorine in 1-fluoro-4-nitro-2-(trifluoromethyl)benzene) is reacted with ethanesulfinic acid salts or ethanesulfonyl nucleophiles in the presence of a base.

- Typical bases include potassium carbonate or other inorganic bases.

- Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are used to facilitate the reaction at elevated temperatures (e.g., 80 °C) for several hours.

- This method exploits the electron-deficient nature of the aromatic ring due to nitro and trifluoromethyl groups to enhance substitution.

Method B: Direct Sulfonylation via Sulfonyl Chloride

- Direct sulfonylation of the aromatic ring can be achieved by treating 4-nitro-2-(trifluoromethyl)benzene with ethanesulfonyl chloride in the presence of a Lewis acid catalyst or base.

- Reaction conditions typically involve inert organic solvents (e.g., toluene, ethyl acetate) and controlled temperature to avoid side reactions.

Alternative Multi-Step Routes

- Some patented processes describe the preparation of intermediate compounds such as 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)benzene, which are then converted to sulfonylated products via base-mediated transformations without solvents or in inert solvents.

- These methods focus on environmentally friendly conditions, minimizing hazardous reagents and solvents, and optimizing molar ratios of base to substrate (e.g., 3:1 to 1:1) to maximize yield and purity.

Reaction Conditions and Optimization

| Parameter | Typical Range / Conditions | Notes |

|---|---|---|

| Base | Potassium carbonate (K2CO3), sodium carbonate, or others | Used in 1-4 equivalents relative to substrate |

| Solvent | DMF, DMSO, acetonitrile, ethyl acetate, butyl acetate | Selected for solubility and reaction efficiency |

| Temperature | 20 °C to 80 °C | Elevated temperatures (ca. 80 °C) favor substitution |

| Reaction Time | 1 hour to overnight (10+ hours) | Longer times improve conversion |

| Molar Ratios | Base:substrate from 0.8:1 to 10:1 | Optimized for maximum yield and minimal side products |

| Workup | Extraction with ethyl acetate, washing with NaHCO3, drying over Na2SO4 | Standard organic workup to isolate product |

Example Preparation Procedure (Literature-Based)

- Dissolve 1-fluoro-4-nitro-2-(trifluoromethyl)benzene (1.4 mmol) and potassium carbonate (2.8 mmol) in acetonitrile (20 mL).

- Stir the mixture at 80 °C overnight under inert atmosphere.

- Cool reaction mixture and pour into water, extract with ethyl acetate (3 × 20 mL).

- Dry organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify crude product by column chromatography if necessary to obtain 1-(ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene as a yellow solid.

Analytical and Research Findings

- Yields : Reported yields vary depending on conditions and substrates, typically ranging from moderate (39%) to good (up to 67%) for related trifluoromethylated aromatic compounds.

- Purity : Characterization by NMR (^1H, ^13C, ^19F), mass spectrometry, and melting point confirms the structure and purity.

- Environmental considerations : Recent patents emphasize solvent-free or green solvent conditions and reduced waste generation during sulfonylation.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents & Conditions | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|

| SNAr with K2CO3 | 1-fluoro-4-nitro-2-(trifluoromethyl)benzene | K2CO3, acetonitrile, 80 °C, overnight | Acetonitrile | ~39 | Common, moderate yield |

| Direct sulfonylation | 4-nitro-2-(trifluoromethyl)benzene | Ethanessulfonyl chloride, base, inert solvent | Toluene, ethyl acetate | Variable | Requires Lewis acid/base catalysis |

| Base-mediated conversion | 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)benzene | Base (NaOEt, KOH), solvent or solvent-free | DMF, DMSO, or none | Not specified | Environmentally friendly process patented |

Chemical Reactions Analysis

Types of Reactions: 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

- Reduction of the nitro group yields 1-(ethanesulfonyl)-4-amino-2-(trifluoromethyl)benzene.

- Substitution reactions can yield various derivatives depending on the nucleophile used .

Scientific Research Applications

1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Structural Variations

The compound’s properties and applications are best understood through comparison with structurally related analogs. Key comparisons include:

Table 1: Structural and Functional Group Comparison

| Compound Name | Substituents (Positions) | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene | 1: –SO₂C₂H₅; 4: –NO₂; 2: –CF₃ | C₉H₈F₃NO₄S | Ethanesulfonyl, nitro, trifluoromethyl |

| 1-(Ethenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene (CID 2820063) | 1: –SO₂CH₂CH₂; 2: –NO₂; 4: –CF₃ | C₉H₆F₃NO₄S | Ethenesulfonyl, nitro, trifluoromethyl |

| 1-(Ethylthio)-2-nitro-4-(trifluoromethyl)benzene (CAS 22057-35-8) | 1: –SC₂H₅; 2: –NO₂; 4: –CF₃ | C₉H₈F₃NO₂S | Ethylthio, nitro, trifluoromethyl |

| 1-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzene (CAS 1824071-56-8) | 1: –F; 2: –SO₂CH₃; 4: –CF₃ | C₈H₆F₄O₂S | Fluoro, methylsulfonyl, trifluoromethyl |

| 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene (CAS 694499-22-4) | 1: –CH₂Br; 4: –NO₂; 2: –CF₃ | C₈H₅BrF₃NO₂ | Bromomethyl, nitro, trifluoromethyl |

Key Observations :

Electronic Effects :

- The ethanesulfonyl group (–SO₂C₂H₅) is a stronger electron-withdrawing group compared to ethylthio (–SC₂H₅) but less electron-deficient than ethenesulfonyl (–SO₂CH₂CH₂) due to conjugation in the latter .

- Bromomethyl (–CH₂Br) in the precursor compound (CAS 694499-22-4) serves as a leaving group, enabling nucleophilic substitutions to introduce diverse functionalities (e.g., amines, sulfides) .

- Reactivity: The nitro group at position 4 in the target compound is highly electrophilic, facilitating reduction to amines or participation in coupling reactions. In contrast, the ethylthio analog (CAS 22057-35-8) shows reduced electrophilicity due to the weaker electron-withdrawing nature of the thioether group .

Physicochemical Properties :

- Solubility : Ethanesulfonyl derivatives are more polar and water-soluble than ethylthio analogs but less so than methylsulfonyl variants (e.g., CAS 1824071-56-8) due to the shorter alkyl chain .

- Stability : Trifluoromethyl groups enhance thermal and oxidative stability, making these compounds suitable for high-temperature applications .

Biological Activity

1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene, with the CAS number 1820615-46-0, is a compound of interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C9H8F3NO4S

- Molecular Weight : 283.22 g/mol

- Structure : The compound features a trifluoromethyl group, a nitro group, and an ethanesulfonyl moiety, which may contribute to its biological properties.

The exact mechanism of action for this compound is not extensively documented; however, it is hypothesized to interact with specific biological targets such as enzymes or receptors. The presence of the trifluoromethyl group may enhance lipophilicity and binding affinity to target sites, potentially modulating various biochemical pathways.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:

- Antiviral Activity : Compounds with nitro and trifluoromethyl groups have shown promising antiviral properties. For instance, studies have demonstrated that such compounds can inhibit viral polymerases effectively .

- Anticancer Potential : The presence of sulfonyl and nitro groups in aromatic compounds is often associated with anticancer activity. In vitro studies suggest that similar compounds can induce apoptosis in cancer cell lines .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antiviral Studies : Research has highlighted the antiviral potential of similar compounds against Hepatitis C Virus (HCV). For example, a related compound demonstrated an IC50 value of 32.2 µM against the NS5B polymerase, indicating substantial antiviral activity .

- Anticancer Activity : In vitro studies on various cancer cell lines have shown that compounds with similar functional groups can significantly inhibit cell proliferation. One study reported an IC50 value of 49.85 µM for a structurally related compound against A549 lung cancer cells, where it induced apoptosis without causing significant cytotoxicity to normal cells .

- Enzyme Interaction : Preliminary studies suggest that the compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This could provide insights into its potential applications in drug design and development .

Q & A

Q. What are the common synthetic routes for 1-(ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

- The compound can be synthesized via nucleophilic substitution or sulfonylation. For example, ethanesulfonyl groups are introduced using ethanesulfonyl chloride under basic conditions (e.g., NaH in DMF at 0–25°C). The nitro and trifluoromethyl groups, being strong electron-withdrawing substituents, may require controlled stoichiometry to avoid side reactions like over-sulfonylation. Reaction optimization often involves monitoring via TLC or HPLC, with yields typically ranging from 50–75% depending on purification methods (e.g., column chromatography with hexane/ethyl acetate gradients) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

- 1H/19F NMR : The trifluoromethyl group (δ ~ -60 ppm in 19F NMR) and ethanesulfonyl protons (δ 1.5–2.0 ppm for CH2 and δ 3.0–3.5 ppm for SO2CH2 in 1H NMR) are diagnostic.

- IR Spectroscopy : Strong absorption bands for the sulfonyl group (S=O stretching at 1150–1300 cm⁻¹) and nitro group (asymmetric stretching at 1520–1560 cm⁻¹) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C9H7F3NO4S: theoretical 282.0064) .

Q. How does the compound’s solubility profile affect experimental design in organic synthesis?

- The ethanesulfonyl and nitro groups reduce solubility in nonpolar solvents. Researchers often use polar aprotic solvents (e.g., DMSO, DMF) for reactions and switch to dichloromethane or ethyl acetate for extraction. Precipitation in water is common due to the compound’s hydrophobicity, necessitating careful solvent selection for recrystallization .

Advanced Research Questions

Q. What strategies mitigate competing side reactions when modifying the nitro group (e.g., reduction to amine)?

- Catalytic hydrogenation (H2/Pd-C) or transfer hydrogenation (e.g., ammonium formate/Pd-C) under mild conditions (25–50°C) reduces the nitro group to an amine while preserving the ethanesulfonyl and trifluoromethyl groups. Competing sulfonamide hydrolysis is minimized by avoiding strong acids/bases. Post-reaction, rapid purification via flash chromatography (silica gel, 5% MeOH in DCM) isolates the amine derivative .

Q. How do electronic effects of the trifluoromethyl and ethanesulfonyl groups influence electrophilic aromatic substitution (EAS) reactivity?

- The meta-directing trifluoromethyl and para-directing ethanesulfonyl groups create a steric and electronic environment that suppresses classical EAS. Instead, radical or metal-catalyzed coupling (e.g., Suzuki-Miyaura) is preferred for further functionalization. DFT calculations suggest the sulfonyl group’s electron-withdrawing nature increases the activation energy for EAS by 15–20 kJ/mol compared to unsubstituted analogs .

Q. How should researchers resolve contradictions in reaction outcomes (e.g., unexpected byproducts in cross-coupling reactions)?

- Contradictions often arise from competing pathways, such as homocoupling vs. heterocoupling. Systematic screening of catalysts (e.g., Pd(PPh3)4 vs. Pd2(dba)3), ligands (e.g., XPhos), and bases (K2CO3 vs. Cs2CO3) is recommended. For example, PdCl2(dppf) with XPhos suppresses homocoupling in Sonogashira reactions, achieving >90% selectivity for the desired product. LC-MS and 19F NMR track intermediates to identify side-reaction pathways .

Data Analysis & Mechanistic Questions

Q. What computational methods predict the compound’s reactivity in novel reaction systems?

- Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models transition states for sulfonylation or nitro reduction. Solvent effects (e.g., PCM for DMF) improve accuracy. For example, Fukui indices predict nucleophilic attack sites, while NBO analysis quantifies hyperconjugation effects from the trifluoromethyl group .

Q. How can researchers validate the stability of intermediates during multi-step synthesis?

- Real-time monitoring via in-situ IR or ReactIR identifies unstable intermediates (e.g., nitroso derivatives). Accelerated stability studies (40–60°C in DMSO) under inert atmospheres assess degradation pathways. For instance, the ethanesulfonyl group shows hydrolytic stability at pH 4–9 but degrades rapidly under strongly acidic conditions (pH < 2) .

Application-Oriented Questions

Q. What role does this compound play in designing kinase inhibitors or antimicrobial agents?

- The trifluoromethyl group enhances membrane permeability, while the sulfonyl group acts as a hydrogen-bond acceptor in target binding. In PfPK6 inhibitor studies, analogs of this compound showed IC50 values <100 nM against Plasmodium falciparum via hydrophobic interactions with the ATP-binding pocket .

Q. How is the compound utilized in materials science (e.g., liquid crystals or polymers)?

- Derivatives with ethynyl linkers (e.g., 1-ethynyl-4-[hexafluoropropan-2-yl]benzene) form rigid, thermally stable backbones for liquid crystals. The trifluoromethyl group lowers dielectric constants, making such materials suitable for optoelectronic devices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.